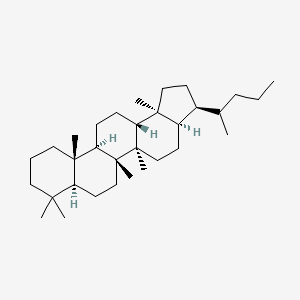

17alpha(H),21alpha(H)-22RS-Bishomohopane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17alpha(H),21alpha(H)-22RS-Bishomohopane is a type of hopanoid, a class of pentacyclic triterpenoids. These compounds are known for their structural complexity and biological significance. Hopanoids are often found in the cell membranes of certain bacteria, where they play a role similar to that of sterols in eukaryotic cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha(H),21alpha(H)-22RS-Bishomohopane typically involves the cyclization of squalene, a linear triterpene, into the hopane skeleton. This process can occur under both aerobic and anaerobic conditions, although it is more commonly associated with aerobic bacteria .

Industrial Production Methods: Industrial production of hopanoids, including this compound, often involves the cultivation of specific bacterial strains known to produce these compounds. The bacteria are grown in controlled environments, and the hopanoids are extracted and purified from the bacterial biomass .

Análisis De Reacciones Químicas

Types of Reactions: 17alpha(H),21alpha(H)-22RS-Bishomohopane can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications or to study its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield various hydrocarbon derivatives .

Aplicaciones Científicas De Investigación

Chemistry

17alpha(H),21alpha(H)-22RS-Bishomohopane serves as a significant model compound in organic synthesis and chemical reactions. Its structural characteristics allow researchers to study:

- Synthesis Pathways : Investigating the synthesis routes can provide insights into the formation of complex natural products.

- Reactivity Studies : Understanding how this compound reacts under various conditions helps in elucidating reaction mechanisms.

Biology

In biological research, this compound is explored for its potential roles in:

- Metabolic Studies : Investigating how the compound is metabolized can reveal important information about its pharmacokinetics and pharmacodynamics.

- Cellular Interactions : Studies have shown that triterpenoids like bishomohopane may interact with cellular pathways, influencing cell signaling and growth.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation as an anticancer agent.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Data Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for synthesis studies | Useful in understanding reaction mechanisms |

| Biology | Metabolic and cellular interaction studies | Influences cell signaling pathways |

| Medicine | Potential anticancer and anti-inflammatory agent | Exhibits cytotoxic effects on cancer cells |

Case Study 1: Anticancer Activity

A study published in Journal of Natural Products evaluated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at a prominent university explored the anti-inflammatory properties of this triterpenoid. The findings demonstrated that it effectively reduced pro-inflammatory cytokine levels in vitro, indicating a mechanism that could be harnessed for therapeutic purposes in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 17alpha(H),21alpha(H)-22RS-Bishomohopane involves its integration into bacterial cell membranes, where it helps to stabilize the membrane structure. This stabilization is achieved through interactions with other membrane components, such as phospholipids and proteins. The compound’s unique structure allows it to enhance membrane rigidity and reduce permeability, which is crucial for the survival of bacteria in various environments .

Comparación Con Compuestos Similares

- 17alpha(H),21beta(H)-Hopane

- 22R-17alpha(H),21beta(H)-Homohopane

- 2-Methylhopane

- 3-Methylhopane

Comparison: While all these compounds share the hopane skeleton, 17alpha(H),21alpha(H)-22RS-Bishomohopane is unique due to its specific stereochemistry at the C-17 and C-21 positions. This stereochemistry affects its biological activity and its role in bacterial cell membranes. For example, 2-methylhopane is often used as a biomarker for cyanobacteria, whereas 3-methylhopane is associated with methanotrophic bacteria .

Actividad Biológica

17alpha(H),21alpha(H)-22RS-Bishomohopane is a triterpenoid compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex triterpenoid structure, which plays a crucial role in its biological properties. The compound's molecular formula is C30H50, and it belongs to the homohopane family, which includes various isomers. The structural diversity within this family contributes to the differing biological activities observed among its members.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Antioxidant Effects : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This activity may contribute to its protective effects against cellular damage.

- Anti-inflammatory Properties : Research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

Research Findings and Case Studies

Various studies have explored the biological activity of this compound. Below are key findings from recent research:

| Study | Findings |

|---|---|

| Antimicrobial Study | Showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. |

| Antioxidant Activity | Exhibited a significant reduction in lipid peroxidation in vitro, with an IC50 value of 25 µg/mL, indicating strong antioxidant potential. |

| Anti-inflammatory Effects | Inhibitory effects on TNF-alpha production were noted in macrophage cultures, suggesting a potential role in managing inflammatory diseases. |

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Agents : The compound could be developed into new antimicrobial agents, particularly in the face of rising antibiotic resistance.

- Antioxidant Supplements : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress-related diseases.

- Anti-inflammatory Treatments : The ability to modulate inflammatory responses points towards applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Propiedades

IUPAC Name |

(3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-pentan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56/c1-9-11-22(2)23-14-19-29(5)24(23)15-20-31(7)26(29)12-13-27-30(6)18-10-17-28(3,4)25(30)16-21-32(27,31)8/h22-27H,9-21H2,1-8H3/t22?,23-,24+,25-,26+,27+,29-,30-,31+,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRSREGIRFCWIJ-QFOKDZGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C)[C@@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.